N-Benzyl-3-methoxyaniline
Overview
Description
N-Benzyl-3-methoxyaniline is a compound that is structurally related to various research subjects in the provided papers. Although none of the papers directly analyze N-Benzyl-3-methoxyaniline, they do investigate compounds with similar functional groups and molecular fragments. For instance, the studies involve the analysis of molecular structures, synthesis, and characterization of compounds with methoxy and benzyl components, which are also present in N-Benzyl-3-methoxyaniline.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, as seen in the preparation of (2R,3S)-4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles, which are synthesized from a Strecker-type reaction and can be used to create chiral β-hydroxy-α-amino acids . This indicates that the synthesis of N-Benzyl-3-methoxyaniline could also involve a sequence of reactions, possibly starting from aniline derivatives and incorporating methoxy and benzyl groups through electrophilic aromatic substitution or other suitable organic reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to N-Benzyl-3-methoxyaniline has been determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information on the geometrical parameters of the molecules, which can be compared with theoretical values to confirm the structure. For N-Benzyl-3-methoxyaniline, similar analytical techniques could be employed to elucidate its molecular geometry.
Chemical Reactions Analysis
The chemical reactivity of molecules with benzyl and methoxy groups has been explored through various studies. For example, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans have been investigated to estimate the chemical reactivity of the molecules . These studies can provide insights into the types of reactions N-Benzyl-3-methoxyaniline might undergo, such as nucleophilic substitution or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to N-Benzyl-3-methoxyaniline, such as their electronic properties, vibrational frequencies, and nonlinear optical properties, have been calculated using DFT and other computational methods . These properties are crucial for understanding the behavior of the compound under different conditions and for predicting its potential applications. For N-Benzyl-3-methoxyaniline, similar computational studies could be conducted to determine its HOMO-LUMO gap, dipole moment, and other relevant properties.
Scientific Research Applications
Synthesis and Characterization
N-Benzyl-3-methoxyaniline and its derivatives have been explored in various synthesis and characterization studies. For example, compounds similar to N-Benzyl-3-methoxyaniline have been synthesized using condensation reaction processes and characterized using various techniques such as Fourier transform infrared and Raman spectral analyses, thermogravimetric and differential thermal analyses, and nonlinear optical property measurements (Subashini et al., 2021). Another study involved the synthesis of Schiff bases from similar compounds, leading to investigations into their biological activities (Bayrak et al., 2021).
Biological Evaluation
Research on compounds related to N-Benzyl-3-methoxyaniline has also included biological evaluations. For instance, a study on thiazolyl azo ligand complexes with metal ions examined their antimicrobial effects (Dahi & Jarad, 2020). Similarly, another study synthesized derivatives and evaluated their inhibitory effects on bacterial strains, contributing to the understanding of the antimicrobial properties of these compounds (Aziz‐ur‐Rehman et al., 2013).
Environmental Impact Studies
Research into the environmental impacts of methoxyanilines, which are structurally related to N-Benzyl-3-methoxyaniline, has been conducted. For example, a study evaluated the Fenton-like oxidation of hazardous methoxyanilines in aqueous solutions, contributing to the understanding of environmental remediation techniques (Chaturvedi & Katoch, 2020).
Analysis of Metabolites and By-Products
The analysis of metabolites and by-products of compounds related to N-Benzyl-3-methoxyaniline has been a focus area. For instance, a study investigated the by-products in N-Benzyl-2-bromo-3-methoxypropionamide, providing insights into the synthesis process and impurities (Li Yong, 2013).
Safety And Hazards
properties
IUPAC Name |
N-benzyl-3-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXYQQZZRQBFKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433134 | |
Record name | N-Benzyl-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-3-methoxyaniline | |
CAS RN |
90811-55-5 | |
Record name | N-Benzyl-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.